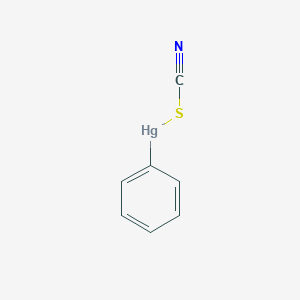

Phenyl(thiocyanato)mercury

Description

Phenyl(thiocyanato)mercury is an organomercury compound characterized by a phenyl group (C₆H₅) and a thiocyanate ligand (SCN⁻) bonded to a central mercury(II) ion. Organomercury compounds are historically significant in catalysis, preservatives, and crystallography, though their use is now restricted due to high toxicity .

Properties

CAS No. |

16751-55-6 |

|---|---|

Molecular Formula |

C7H5HgNS |

Molecular Weight |

335.78 g/mol |

IUPAC Name |

phenyl(thiocyanato)mercury |

InChI |

InChI=1S/C6H5.CHNS.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;3H;/q;;+1/p-1 |

InChI Key |

JWXGYJZBVAELOL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Hg]SC#N |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]SC#N |

Synonyms |

Phenylmercuric thiocyanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physical/Chemical Properties

Notes:

Key Findings :

- Toxicity Mechanisms : Mercury compounds disrupt enzymatic processes by binding to sulfhydryl (-SH) groups in proteins and DNA . Thiocyanato ligands may exacerbate toxicity through cyanide liberation under acidic conditions .

- Environmental Impact : Mercury persists in ecosystems, with urban dust studies highlighting its accumulation as particle-bound inclusions .

Research and Industrial Relevance

- Crystallography : Mercury derivatives like dipotassium tetrakis(thiocyanato)platinate(II) are used in phasing protein structures due to heavy-atom effects .

- Legacy Uses: Phenylmercuric nitrate (CAS 62-38-4) was historically employed in latex paints and pharmaceuticals but is now replaced by less toxic alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.